Maytansine

描述

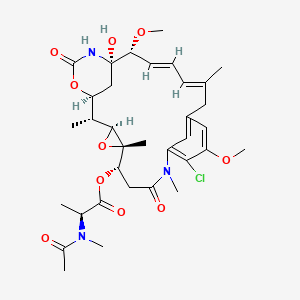

Maytansine is a potent cytotoxic agent that belongs to the ansamycin family of macrolides. It was originally isolated from the Ethiopian shrub Maytenus serrata. This compound exhibits strong antimitotic activity by inhibiting microtubule assembly, making it a powerful agent against rapidly proliferating cancer cells .

准备方法

Synthetic Routes and Reaction Conditions

Maytansine can be synthesized through a series of complex organic reactions. One common method involves the use of organometallic reagents to produce maytansinol, which is then further modified to yield this compound . The process typically involves multiple steps, including oxidation and acylation reactions, under carefully controlled conditions to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound often involves the fermentation of microorganisms such as Actinosynnema pretiosum, which naturally produce maytansinoids. The fermentation broth is then subjected to extraction and purification processes to isolate this compound .

化学反应分析

Types of Reactions

Maytansine undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form maytansinol derivatives.

Reduction: Reduction reactions can modify the functional groups on the this compound molecule.

Substitution: Substitution reactions can introduce different functional groups to the this compound scaffold.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

Substitution: Various nucleophiles and electrophiles can be used in substitution reactions, depending on the desired modification.

Major Products

The major products formed from these reactions include various maytansinol derivatives and other modified maytansinoids, which can have different biological activities .

科学研究应用

Key Mechanisms:

- Microtubule Destabilization : Inhibits the assembly of microtubules.

- Cell Cycle Arrest : Causes mitotic arrest in cancer cells.

- Induction of Apoptosis : Promotes programmed cell death through disrupted cellular functions.

Antibody-Drug Conjugates (ADCs)

The development of ADCs has been a significant advancement in utilizing maytansine for cancer therapy. By conjugating this compound with antibodies, researchers aim to enhance tumor specificity and reduce systemic toxicity. One notable ADC is trastuzumab emtansine (Kadcyla), which combines trastuzumab (an antibody targeting HER2) with this compound .

Clinical Insights:

- Trastuzumab Emtansine : Approved for treating HER2-positive breast cancer, showing an interim overall response rate of 39% in clinical trials .

- Cantuzumab Mertansine : An investigational ADC that has shown promise in early-phase clinical trials for various cancers .

Direct Anticancer Effects

This compound has demonstrated potent antitumor activity against various cancer types in preclinical studies. It has been effective against:

- Lewis Lung Carcinoma

- B16 Murine Melanoma

- P388 Murine Lymphocytic Leukemia

These studies indicate that this compound can induce significant tumor regression at sub-nanomolar concentrations .

Notable Clinical Trials

- Trastuzumab Emtansine (Kadcyla) :

- Cantuzumab Mertansine :

Adverse Effects

The systemic toxicity associated with this compound remains a concern, particularly peripheral neuropathy and hepatotoxicity observed in early clinical trials. These side effects have necessitated careful dose management and monitoring during treatment .

作用机制

Maytansine exerts its effects by binding to tubulin at the rhizoxin binding site, inhibiting the assembly of microtubules. This disruption of microtubule dynamics leads to cell cycle arrest and apoptosis in rapidly dividing cells . The high binding affinity of this compound to tubulin is responsible for its potent antimitotic activity .

相似化合物的比较

Similar Compounds

Ansamitocin: Another ansamycin macrolide with similar antimitotic properties.

Mertansine (DM1): A derivative of maytansine used in ADCs for targeted cancer therapy.

Ravtansine (DM4): Another maytansinoid derivative used in ADCs.

Uniqueness

This compound is unique due to its potent cytotoxicity and ability to inhibit microtubule assembly at subnanomolar concentrations. Its derivatives, such as mertansine and ravtansine, have been successfully used in ADCs, highlighting its versatility and effectiveness in targeted cancer therapy.

生物活性

Maytansine is a potent natural compound derived from the plant Maytenus ovatus, recognized primarily for its significant anticancer properties. As a member of the ansamacrolide family, it exhibits remarkable biological activity, particularly as a microtubule-targeting agent. This article delves into the biological activity of this compound, its mechanisms of action, therapeutic potential, and recent advancements in its application through derivatives and antibody-drug conjugates (ADCs).

This compound exerts its effects primarily through the inhibition of microtubule assembly. It binds to tubulin, which disrupts microtubule dynamics, leading to mitotic arrest and subsequent apoptosis in cancer cells. The binding affinity of this compound to tubulin is approximately , positioning it near the vinblastine-binding site on tubulin . This inhibition results in:

- Cell Cycle Arrest : Cells are unable to progress through mitosis.

- Induction of Apoptosis : Following cell cycle arrest, programmed cell death is triggered.

- Cytotoxicity : Effective at sub-nanomolar concentrations against various tumor types .

Table 1: Biological Activities of this compound

| Activity Type | Description | Reference |

|---|---|---|

| Anticancer | Induces apoptosis in tumor cells | |

| Microtubule Inhibition | Disrupts microtubule dynamics | |

| Antibacterial | Exhibits antibacterial properties |

Therapeutic Applications and Limitations

Despite its potent biological activity, this compound's clinical utility has been limited due to its non-selective cytotoxicity and severe side effects. Initial clinical trials showed inadequate responses across various cancer types when used as a standalone treatment .

Case Study: Antibody-Drug Conjugates (ADCs)

To enhance the therapeutic index of this compound, researchers have developed ADCs that target specific cancer cell markers while delivering this compound directly to tumor sites. One notable example is mirvetuximab soravtansine , which targets folate receptor alpha (FRα) over-expressed in certain epithelial tumors. Clinical trials have demonstrated promising results in patients with platinum-resistant ovarian cancer .

Table 2: ADCs Utilizing this compound Derivatives

| ADC Name | Target | Cancer Type | Clinical Status |

|---|---|---|---|

| Mirvetuximab Soravtansine | Folate Receptor Alpha | Ovarian Cancer | Phase 3 Trials |

| Other Investigational ADCs | Various Targets | Solid Tumors | Early Clinical Trials |

Research Findings and Advances

Recent studies have focused on synthesizing this compound derivatives to improve efficacy and reduce toxicity. For instance, derivatives like DM1 and DM4 have shown enhanced potency with improved pharmacological profiles compared to the parent compound .

Key Research Insights

- Cytotoxicity Studies : Derivatives were screened against multiple cancer cell lines, revealing structure-activity relationships that inform future drug design .

- Metabolite Analysis : Cellular metabolites of this compound conjugates have been shown to retain significant antitumor activity, further supporting the development of targeted therapies .

- Dynamic Instability : Research indicates that while this compound effectively inhibits microtubule polymerization, its derivatives exhibit varying effects on microtubule dynamic instability, which is crucial for understanding their mechanism of action .

常见问题

Q. Basic: What is the primary mechanism of action of maytansine, and how can researchers experimentally validate its microtubule-targeting effects?

This compound inhibits microtubule polymerization by binding to tubulin at the vinca alkaloid site, disrupting mitotic spindle assembly and inducing apoptosis . To validate this:

- In vitro : Use purified tubulin polymerization assays with fluorescence-based quantification (e.g., paclitaxel as a positive control) .

- Cellular models : Measure mitotic arrest via flow cytometry (propidium iodide staining) in cancer cell lines (e.g., Jurkat or SUP-B15) .

- Dose-response : Determine IC50 values using MTT assays (e.g., 439 pM in Jurkat cells) .

Q. Basic: What experimental models are most suitable for assessing this compound’s anticancer efficacy?

- In vitro : Leukemia cell lines (Jurkat for ALL, SUP-B15 for Ph+ALL) are sensitive to this compound, with IC50 values in the pM–nM range .

- In vivo : Xenograft models using HER2+ breast cancer cells (e.g., trastuzumab emtansine/T-DM1 studies) .

- Limitations : Primary tumor models may better recapitulate clinical resistance mechanisms .

Q. Advanced: How can researchers reconcile contradictory data between this compound’s preclinical efficacy and clinical trial failures?

Early trials showed limited efficacy due to systemic toxicity (e.g., neuropathy, gastrointestinal effects) at therapeutic doses . Methodological considerations:

- Dosing : Compare preclinical IC50 (pM–nM) vs. clinical MTD (maximum tolerated dose) .

- Targeted delivery : Use antibody-drug conjugates (ADCs) like DM1 to improve therapeutic index (e.g., T-DM1’s success in HER2+ breast cancer) .

- Biomarkers : Validate target expression (e.g., HER2 quantification) to stratify patient cohorts .

Q. Advanced: What strategies optimize maytansinoid synthesis to address low natural yields and structural complexity?

- Biosynthesis : Leverage plant-endophyte cross-talk (e.g., Maytenus serrata bark bacteria) to enhance precursor production .

- Semisynthesis : Modify ester side chains (e.g., DM1/DM4) to improve solubility and linker stability in ADCs .

- Analytical QC : Use HPLC-MS to monitor purity (>98%) and stability (UV/Vis λmax 232–253 nm) .

Q. Basic: What safety protocols are critical for handling this compound in laboratory settings?

- PPE : Gloves, lab coats, and eye protection to prevent skin/eye contact .

- Storage : –20°C in airtight containers under inert gas (e.g., argon) .

- Waste disposal : Follow OSHA HCS guidelines for cytotoxic agents (e.g., incineration) .

Q. Advanced: How can researchers design ADCs to overcome this compound’s narrow therapeutic window?

- Linker chemistry : Use non-cleavable linkers (e.g., SMCC in T-DM1) for HER2+ tumor specificity .

- Payload optimization : Compare DM1 (this compound derivative) vs. DM4 for bystander effects .

- In vivo validation : Monitor tumor regression and off-target toxicity in dual-flank xenograft models .

Q. Basic: What analytical methods quantify this compound in biological samples?

- LC-MS/MS : Detect maytansinoids at low concentrations (LOD ~0.1 ng/mL) .

- Immunoassays : Use anti-DM1 antibodies for ADC pharmacokinetic studies .

- Microtubule binding assays : Competitive inhibition with radiolabeled vinca alkaloids .

Q. Advanced: How do this compound-resistant cell lines inform mechanisms of drug resistance?

- Tubulin mutations : Screen for α/β-tubulin isoforms (e.g., CHO cell mutants) .

- Efflux pumps : Assess ABC transporter activity (e.g., P-gp inhibitors like verapamil) .

- Transcriptomics : Compare resistant vs. sensitive cells for dysregulated pathways (e.g., apoptosis genes) .

Q. Basic: What are the key structural features of this compound critical for bioactivity?

- Ansamacrolide core : Essential for tubulin binding .

- Ester side chain : Modifications (e.g., DM1’s thiol group) enhance ADC conjugation .

- C3 side chain : Steric hindrance affects potency (e.g., DM4 vs. This compound) .

Q. Advanced: How can systems biology approaches elucidate this compound’s off-target effects?

属性

IUPAC Name |

(11-chloro-21-hydroxy-12,20-dimethoxy-2,5,9,16-tetramethyl-8,23-dioxo-4,24-dioxa-9,22-diazatetracyclo[19.3.1.110,14.03,5]hexacosa-10,12,14(26),16,18-pentaen-6-yl) 2-[acetyl(methyl)amino]propanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C34H46ClN3O10/c1-18-11-10-12-26(45-9)34(43)17-25(46-32(42)36-34)19(2)30-33(5,48-30)27(47-31(41)20(3)37(6)21(4)39)16-28(40)38(7)23-14-22(13-18)15-24(44-8)29(23)35/h10-12,14-15,19-20,25-27,30,43H,13,16-17H2,1-9H3,(H,36,42) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WKPWGQKGSOKKOO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C2CC(C(C=CC=C(CC3=CC(=C(C(=C3)OC)Cl)N(C(=O)CC(C4(C1O4)C)OC(=O)C(C)N(C)C(=O)C)C)C)OC)(NC(=O)O2)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C34H46ClN3O10 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60865793 | |

| Record name | 11‐ChloroC‐21‐hydroxy‐12,20‐dimethoxy‐2,5,9,16‐ tetramethyl‐8,23‐dioxo‐4,24‐dioxa‐9,22‐ diazatetracyclo[19.3.1.110,14.03,5]hexacosa‐ 10,12,14(26),16,18‐pentaen‐6‐yl 2‐(N‐ methylacetamido)propanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60865793 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

692.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

35846-53-8 | |

| Record name | Maitansine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.047.944 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。